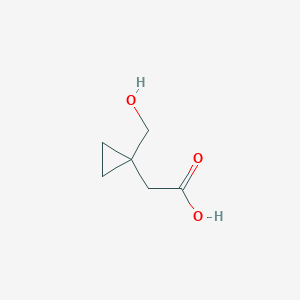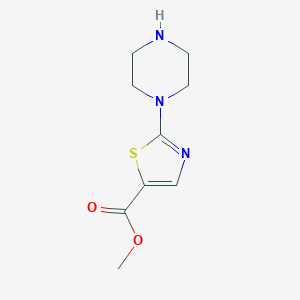
3-Chloro-2,4-difluoropyridine
Vue d'ensemble
Description
3-Chloro-2,4-difluoropyridine is a chemical compound with the molecular weight of 149.53 . The physical form of this compound is solid .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Chloro-2,4-difluoropyridine, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The InChI code for 3-Chloro-2,4-difluoropyridine is1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H . The InChI key is ALWGESCEYWGLQF-UHFFFAOYSA-N . Chemical Reactions Analysis
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .Physical And Chemical Properties Analysis
3-Chloro-2,4-difluoropyridine is a solid substance stored at refrigerator temperatures . The compound is shipped at room temperature .Applications De Recherche Scientifique
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : Fluoropyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : One method to synthesize 3,4-Difluoropyridine involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
- Results : The synthesis results in 3,4-Difluoropyridine, which can be used as a building block in the synthesis of various organic compounds .
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Method : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Organic Thermally Activated Delayed Fluorescence Emitters
- Field : Organic Chemistry and Material Science
- Application : A new family of thermally activated delayed fluorescence (TADF) emitters based on a twisted donor-acceptor dyad scaffold comprising of dihydrophenazasilines and pyrido[2,3-b]pyrazine has been developed . These compounds can be used as the emitter for organic light-emitting diodes (OLEDs) .
- Method : Time-resolved spectroscopic analysis in matrices revealed the detailed photophysical properties of the donor-acceptor compounds .
- Results : These donor-acceptor compounds serve as the emitter for OLEDs, showing a moderate external quantum efficiency (EQE) up to 9% .
-
Transmembrane Chloride Ion Transport
- Field : Biochemistry
- Application : Synthetic anion receptors are used for ion transport across lipid membranes . This is particularly important for physiologically important chloride ions .
- Method : In this investigation, synthesis of two new double walled trifluorophenyl/phthalimide extended calix 4pyrrole (C4P) receptors have been reported .
- Results : Ion transport studies on one of the receptors showed better activity with EC50 value of 0.39 µM .
-
Defluorinative Functionalization
- Field : Organic Chemistry
- Application : Defluorinative functionalization, which converts the trifluoromethyl to the difluoromethyl motifs, represents the most efficient way to address concerns associated with PFAS .
- Method : The HDF of 3-chloro-2,4,5,6-tetrafluoropyridine gave preference to the C–F bond cleavage over the C–Cl bond cleavage .
- Results : This process is important for the development of organic compounds containing fluorine, which have greatly benefited the pharmaceutical, agrochemical, and materials sectors .
-
Synthesis of F 18 Substituted Pyridines
- Field : Radiobiology
- Application : F 18 substituted pyridines are of special interest as potential imaging agents for various biological applications .
- Method : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results : These compounds present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
Orientations Futures
Fluoropyridines have been the subject of increased interest due to their potential in various applications . They have been used in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased .
Propriétés
IUPAC Name |
3-chloro-2,4-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWGESCEYWGLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634453 | |
| Record name | 3-Chloro-2,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluoropyridine | |
CAS RN |
851179-01-6 | |
| Record name | 3-Chloro-2,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















